2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
Description
2-(m-Tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a piperazine-based acetamide derivative with a meta-methylphenoxy (m-tolyloxy) group and a p-toluenesulfonyl (tosyl) substituent on the piperazine ring. Its molecular formula is C₂₂H₂₈ClN₃O₄S (based on analogous structures in and ), and it is synthesized via nucleophilic substitution or acylation reactions involving piperazine intermediates and activated acetamide precursors . The compound’s hydrochloride salt form enhances solubility and stability, a common feature in pharmaceutical derivatives (e.g., and ).
Properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S.ClH/c1-18-6-8-21(9-7-18)30(27,28)25-14-12-24(13-15-25)11-10-23-22(26)17-29-20-5-3-4-19(2)16-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSAZXJOFIRIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC(=C3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:
Formation of the tolyloxy intermediate: This step involves the reaction of m-tolyl alcohol with an appropriate halogenating agent to form m-tolyloxy halide.
Piperazine derivatization: The piperazine ring is tosylated using tosyl chloride in the presence of a base to form 4-tosylpiperazine.
Coupling reaction: The m-tolyloxy halide is then reacted with the tosylpiperazine derivative in the presence of a base to form the desired intermediate.
Acetamide formation: The intermediate is then reacted with an acylating agent to form the final product, 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide.
Hydrochloride salt formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tolyloxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiolates.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the piperazine-acetamide backbone but differ in substituents on the aryl, piperazine, or acetamide moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Structural Differences and Implications
Aryl Substituents: The m-tolyloxy group in the target compound provides moderate steric bulk and lipophilicity compared to 4-chlorophenoxy () or purinylphenoxy (). Chlorophenoxy derivatives may exhibit enhanced halogen bonding but reduced metabolic stability .
Piperazine Modifications: Tosyl (p-toluenesulfonyl) groups (target compound) are stronger electron-withdrawing groups than methylsulfonyl () or 4-methoxyphenylsulfonyl (), affecting piperazine basicity and solubility.
Acetamide Linkers: The ethyl spacer between piperazine and acetamide is conserved across analogs, but substitutions like aminoethyl () or thiophene-carboxamide () alter hydrogen-bonding capacity and pharmacokinetics.
Pharmacological Considerations
- Piperazine-acetamides with sulfonyl groups (e.g., ) are often explored as kinase inhibitors or GPCR modulators.
- Purinyl derivatives () are associated with adenosine receptor targeting, implying possible CNS or anti-inflammatory effects.
Notes
Synthesis Complexity : Tosylpiperazine derivatives require multi-step syntheses with strict anhydrous conditions ().
Salt Forms : Hydrochloride salts dominate due to ease of crystallization, but hydrobromide or sulfonic acid salts () may offer alternative solubility profiles.
Safety : Analogous acetamides (e.g., ) recommend handling precautions for skin/eye irritation, though toxicity data for the target compound remains unspecified.
Biological Activity
2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of approximately 360.46 g/mol. Its structure includes a tolyloxy group and a tosylpiperazine moiety, which are significant for its biological interactions.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the piperazine ring suggests potential activity as a neurotransmitter modulator, possibly affecting serotonin or dopamine receptors. Additionally, the tosyl group may enhance the lipophilicity of the compound, facilitating cellular penetration and bioavailability.
Antidepressant Effects
A study conducted on related compounds demonstrated that derivatives of piperazine exhibit antidepressant-like effects in animal models. These findings suggest that this compound may also possess similar properties, warranting further investigation into its efficacy in treating mood disorders.
Anticancer Properties
Preliminary research has indicated that compounds featuring the benzimidazole or piperazine structures can inhibit cancer cell proliferation. For example, a related study found that such compounds could induce apoptosis in various cancer cell lines. The specific biological pathways involved include the modulation of apoptosis-related proteins and cell cycle regulation.
Case Studies
-
Case Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects of similar piperazine derivatives.
- Method : Animal models were administered varying doses of piperazine derivatives.
- Results : Significant reductions in depressive behaviors were observed at higher doses, suggesting a dose-dependent relationship.
- : The findings support the hypothesis that modifications to the piperazine structure can enhance antidepressant activity.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects of compounds with similar structures on breast cancer cells.
- Method : MTT assays were conducted to determine cell viability after treatment with various concentrations.
- Results : The compound exhibited a notable reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
- : The results highlight the need for further exploration into the compound's mechanisms and therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.46 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| Biological Activity | Observed Effect |
|---|---|
| Antidepressant | Positive in animal models |
| Anticancer | Cytotoxic effects noted |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| NaN₃ Molar Excess | 1.5:1 | Maximizes substitution |
| Reflux Time | 5–7 hours | Balances completion vs. degradation |
| Solvent Ratio | Toluene:Water (8:2) | Enhances solubility/reactivity |
| Purification Method | Ethanol crystallization | ≥95% purity (by NMR) |
Basic: What advanced analytical techniques are recommended for structural elucidation?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., m-tolyloxy, piperazine) and confirms stereochemistry.
- Mass Spectrometry (HRMS) : Determines molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns with acetonitrile:water gradients .
Advanced: How should researchers design experiments to evaluate biological activity?
Answer:
Adopt high-throughput screening (HTS) frameworks:
- Primary Screening : Use cell-based assays (e.g., Nrf2-ARE pathway activation) to identify activity at 10 µM concentrations .
- Dose-Response Curves : Test compounds at 0.1–100 µM to calculate IC₅₀/EC₅₀ values .
- Controls : Include positive controls (e.g., sulforaphane for Nrf2 activation) and vehicle controls (DMSO <0.1%) .
- Replicates : Use quadruplicate measurements to minimize variability .
Q. Table 2: HTS Experimental Design
| Component | Example Protocol | Purpose |
|---|---|---|
| Assay Type | Luciferase reporter assay | Quantifies pathway activation |
| Compound Concentration | 10 µM (primary), 0.1–100 µM (dose-response) | Identifies hits and potency |
| Data Analysis | Z-score >3 (hit threshold) | Reduces false positives |
Advanced: How can discrepancies in pharmacological data across studies be resolved?
Answer:
Contradictions often arise from experimental variables. Mitigate by:
- Standardizing Assays : Use identical cell lines (e.g., HEK293T for Nrf2 studies) and buffer conditions (pH 7.4, 25°C) .
- Replication : Employ ≥4 replicates per condition to account for biological variability .
- Environmental Controls : Monitor temperature/humidity in incubators to prevent drift in cell-based assays .
- Meta-Analysis : Compare data using standardized metrics (e.g., % inhibition normalized to controls) .
Basic: What reactivity profiles are expected for this compound?
Answer:
The structure suggests susceptibility to:
- Nucleophilic Substitution : At the tosylpiperazine group under basic conditions .
- Oxidation : Piperazine rings may form N-oxides with H₂O₂ .
- Hydrolysis : Acetamide linkage may degrade under acidic/basic conditions (e.g., HCl/NaOH) .
Q. Table 3: Common Reactivity Pathways
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Substitution | K₂CO₃, DMF, 80°C | Tosyl group replacement |
| Oxidation | H₂O₂, CH₃COOH, 50°C | Piperazine N-oxide derivatives |
| Hydrolysis | 1M HCl, reflux | Free amine and acetic acid |
Advanced: How can environmental fate studies be designed for this compound?
Answer:
Follow the INCHEMBIOL framework :
Abiotic Stability : Test hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, 254 nm).
Biotic Degradation : Use soil microcosms or activated sludge to assess microbial breakdown.
Partitioning Studies : Measure logP (octanol-water) and soil adsorption coefficients (Kd).
Q. Key Metrics :
- Half-life (t₁/₂) : <30 days suggests low persistence.
- Bioaccumulation : BCF <500 indicates minimal ecological risk.
Advanced: What methodologies are suitable for stability studies in formulation development?
Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (1.2 million lux·hr) .
- Analytical Monitoring : Use HPLC-UV to quantify degradation products (e.g., free piperazine).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at 25°C .
Advanced: How can mechanistic studies elucidate the compound’s mode of action?
Answer:
- Target Engagement : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to putative targets (e.g., kinases).
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling changes .
- Mutagenesis : Engineer cells with KO/KD of suspected targets (e.g., CRISPR-Cas9) to confirm dependency .
Advanced: What strategies enable comparative structure-activity relationship (SAR) studies?
Answer:
- Analog Synthesis : Modify the m-tolyloxy or tosylpiperazine groups (see Table 4) .
- Biological Testing : Compare IC₅₀ values across analogs using standardized assays .
- Computational Modeling : Dock compounds into target binding pockets (e.g., AutoDock Vina) to rationalize SAR .
Q. Table 4: Example Analog Modifications
| Analog Structure | Key Modification | Impact on Activity |
|---|---|---|
| Replacement of tosyl with acetyl | Reduced steric hindrance | ↑ Solubility, ↓ potency |
| Piperazine to morpholine | Altered basicity | Shift in target selectivity |
Notes
- Methodological Focus : Emphasized assay design, statistical rigor, and validation steps.
- Data Presentation : Included tables to summarize critical parameters and outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
